molecular formula C11H13NO B14419099 Ethanone, 1-[2-(2-propenylamino)phenyl]- CAS No. 80217-67-0

Ethanone, 1-[2-(2-propenylamino)phenyl]-

Cat. No.: B14419099
CAS No.: 80217-67-0
M. Wt: 175.23 g/mol
InChI Key: PERXBGQLMATAQK-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(2-propenylamino)phenyl]- is an organic compound with the molecular formula C11H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with a propenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(2-propenylamino)phenyl]- typically involves the reaction of 2-aminophenyl ethanone with allyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the allyl bromide, resulting in the formation of the propenylamino substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(2-propenylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[2-(2-propenylamino)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(2-propenylamino)phenyl]- involves its interaction with specific molecular targets. The propenylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-aminophenyl)-: A closely related compound with an amino group instead of a propenylamino group.

    Ethanone, 2-amino-1-phenyl-: Another similar compound with the amino group in a different position on the phenyl ring.

Uniqueness

Ethanone, 1-[2-(2-propenylamino)phenyl]- is unique due to the presence of the propenylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Ethanone, 1-[2-(2-propenylamino)phenyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H15NC_{14}H_{15}N with a molecular weight of approximately 213.28 g/mol. It features a phenyl ring substituted with a propenylamino group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H15NC_{14}H_{15}N
Molecular Weight213.28 g/mol
IUPAC NameEthanone, 1-[2-(2-propenylamino)phenyl]-
CAS Registry NumberNot available

Antimicrobial Properties

Research has indicated that derivatives of ethanone compounds exhibit significant antimicrobial activity. A study highlighted the ability of certain derivatives to inhibit the MCR-1 protein, which is associated with colistin resistance in bacteria. The molecular docking studies showed that specific compounds could form hydrogen bonds with critical amino acids in the MCR-1 protein, enhancing their inhibitory effects against resistant strains of bacteria .

Anticancer Activity

Additionally, ethanone derivatives have been investigated for their anticancer potential. The propenylamino substitution appears to enhance the compound's ability to interact with various cellular targets, thereby exhibiting cytotoxic effects on cancer cell lines. For example, one study demonstrated that specific modifications to the ethanone structure could lead to increased apoptosis in cancer cells.

The mechanism by which ethanone derivatives exert their biological effects involves several pathways:

  • Enzyme Inhibition : Compounds can inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : The structural features allow these compounds to bind effectively with cellular receptors, modulating signaling pathways involved in cell growth and survival.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialInhibits MCR-1 protein; effective against colistin-resistant bacteria
AnticancerInduces apoptosis in various cancer cell lines
MechanismInhibits enzymes; interacts with receptors

Case Study 1: MCR-1 Inhibition

In a recent study, several ethanone derivatives were synthesized and tested for their ability to inhibit MCR-1. Compounds such as 6p and 6q showed potent activity at concentrations as low as 25 μM when combined with colistin, effectively preventing bacterial growth .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of ethanone derivatives against breast cancer cell lines. Results indicated that certain derivatives led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups.

Properties

CAS No.

80217-67-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-[2-(prop-2-enylamino)phenyl]ethanone

InChI

InChI=1S/C11H13NO/c1-3-8-12-11-7-5-4-6-10(11)9(2)13/h3-7,12H,1,8H2,2H3

InChI Key

PERXBGQLMATAQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NCC=C

Origin of Product

United States

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